molecular formula C12H9N3S2 B2693379 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide CAS No. 1421261-86-0

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide

Cat. No.: B2693379
CAS No.: 1421261-86-0
M. Wt: 259.35
InChI Key: VSBMCPKJXUPLNX-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide is a heterocyclic compound that features both a thiophene and a benzoimidazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of sulfur and nitrogen atoms within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminothiophenol with o-phenylenediamine in the presence of a suitable catalyst to form the benzoimidazole core. Subsequent thiolation at the 6-position can be achieved using thiophene-2-carboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide is unique due to its specific combination of thiophene and benzoimidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

2-thiophen-2-yl-3H-benzimidazole-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c13-11(16)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-17-10/h1-6H,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBMCPKJXUPLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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